molecular formula C24H21F3N2O B8390769 6-Methyl-4'-trifluoromethylbiphenyl-2-carboxylic acid (2-amino-indan-5-yl)-amide

6-Methyl-4'-trifluoromethylbiphenyl-2-carboxylic acid (2-amino-indan-5-yl)-amide

Cat. No. B8390769
M. Wt: 410.4 g/mol
InChI Key: RNNQNFVSJBMSFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Cc1cccc(C(=O)Nc2ccc3c(c2)CC(NC(=O)OC(C)(C)C)C3)c1-c1ccc(C(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([O:2][C:3](=[O:4])[NH:7][CH:8]1[CH2:9][c:10]2[cH:11][cH:12][c:13]([NH:17][C:18](=[O:19])[c:20]3[c:21](-[c:27]4[cH:28][cH:29][c:30]([C:33]([F:34])([F:35])[F:36])[cH:31][cH:32]4)[c:22]([CH3:26])[cH:23][cH:24][cH:25]3)[cH:14][c:15]2[CH2:16]1)([CH3:5])([CH3:6])[CH3:37].[CH:38]([OH:39])=[O:40]>>[NH2:7][CH:8]1[CH2:9][c:10]2[cH:11][cH:12][c:13]([NH:17][C:18](=[O:19])[c:20]3[c:21](-[c:27]4[cH:28][cH:29][c:30]([C:33]([F:34])([F:35])[F:36])[cH:31][cH:32]4)[c:22]([CH3:26])[cH:23][cH:24][cH:25]3)[cH:14][c:15]2[CH2:16]1

Inputs

Step One
Name
Cc1cccc(C(=O)Nc2ccc3c(c2)CC(NC(=O)OC(C)(C)C)C3)c1-c1ccc(C(F)(F)F)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1cccc(C(=O)Nc2ccc3c(c2)CC(NC(=O)OC(C)(C)C)C3)c1-c1ccc(C(F)(F)F)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=CO

Outcomes

Product
Name
Type
product
Smiles
Cc1cccc(C(=O)Nc2ccc3c(c2)CC(N)C3)c1-c1ccc(C(F)(F)F)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.